

# Underlying mechanism of the aromatic Claisen rearrangement.

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An In-depth Technical Guide on the Core Mechanism of the Aromatic Claisen Rearrangement

## Executive Summary

The Claisen rearrangement is a powerful and widely studied carbon-carbon bond-forming reaction in organic chemistry.[1][2] Specifically, the aromatic variant involves the thermal rearrangement of an allyl aryl ether to an ortho-allyl phenol.[3][4] This guide provides a detailed examination of the underlying mechanism of this[5][5]-sigmatropic rearrangement, targeted at researchers, scientists, and professionals in drug development. It covers the concerted pericyclic nature of the reaction, the structure of the transition state, the role of solvent effects, and key experimental evidence from kinetic and isotopic labeling studies. The content is supported by quantitative data, detailed experimental protocols, and logical diagrams to offer a comprehensive understanding of this fundamental transformation.

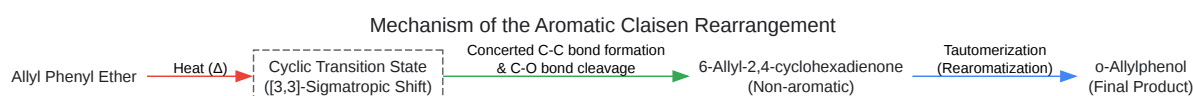
## Core Reaction Mechanism

The aromatic Claisen rearrangement is a concerted, intramolecular process that proceeds through a highly ordered, cyclic transition state.[1][3][4][6] The reaction is classified as a[5][5]-sigmatropic shift, governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules.[1][4]

The mechanism consists of two primary stages:

- [5][5]-Sigmatropic Rearrangement: Upon heating, the allyl aryl ether rearranges through a six-membered, chair-like transition state.[6][7] In this single, concerted step, the C-O bond of the ether is cleaved while a new C-C bond is simultaneously formed between the  $\gamma$ -carbon of the allyl group and the ortho-position of the aromatic ring.[3] This step disrupts the aromaticity of the ring, leading to the formation of a non-aromatic intermediate, 6-allyl-2,4-cyclohexadienone.[3][4]
- Rearomatization (Tautomerization): The cyclohexadienone intermediate is unstable and rapidly undergoes a keto-enol tautomerization to restore the energetically favorable aromatic ring, yielding the final o-allylphenol product.[3][4][5]

If both ortho positions on the aromatic ring are substituted, the allyl group may migrate to the para position. This occurs via an initial ortho-rearrangement, followed by a subsequent[5][5]-sigmatropic shift (a Cope rearrangement), and finally rearomatization.[7]



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Caption: The concerted pathway of the aromatic Claisen rearrangement.

## Quantitative Analysis of the Rearrangement

The mechanism is strongly supported by kinetic studies and computational analysis. The reaction follows first-order kinetics, consistent with an intramolecular process.[1] Solvent polarity significantly impacts the reaction rate, with more polar solvents accelerating the rearrangement due to the stabilization of a more polar transition state.[1][8]

## Table: Kinetic Data for the Rearrangement of Allyloxynaphthoquinones

The following table summarizes kinetic data for the rearrangement of various allyloxynaphthoquinones, demonstrating the influence of solvent and substrate structure on activation parameters.

Substrate	Solvent	Temp (°C)	k x 10 <sup>5</sup> (s <sup>-1</sup> )	$\Delta H^\ddagger$ (kcal/mol)	$\Delta S^\ddagger$ (cal/mol·K)
(1) 2-Allyloxy-1,4-naphthoquinone	CCl <sub>4</sub>	80.0	1.83	24.1	-11.6
(1) 2-Allyloxy-1,4-naphthoquinone	DMSO	80.0	17.1	21.6	-14.0
(1) 2-Allyloxy-1,4-naphthoquinone	CH <sub>3</sub> OH	80.0	48.6	21.6	-11.5
(2) 2-(But-2-enyloxy)-1,4-naphthoquinone	CCl <sub>4</sub>	80.0	1.95	24.3	-10.9
(2) 2-(But-2-enyloxy)-1,4-naphthoquinone	DMSO	80.0	15.6	22.3	-12.4
(3) 2-(3-Methylbut-2-enyloxy)-1,4-naphthoquinone	CCl <sub>4</sub>	80.0	4.95	24.2	-9.2
(3) 2-(3-Methylbut-2-enyloxy)-1,4-naphthoquinone	DMSO	80.0	50.1	22.0	-9.9

Data adapted from J. Chem. Soc., Perkin Trans. 1, 1972, 1137-1141.[9]

## Table: Kinetic Isotope Effects (KIEs) for the Claisen Rearrangement

Kinetic Isotope Effect studies are crucial for determining the nature of the transition state. A significant KIE ( $>1$ ) indicates that the bond to the isotope is being broken or formed in the rate-determining step.

Position of Isotope	Isotope	KIE ( $k_{\text{light}} / k_{\text{heavy}}$ )	Mechanistic Implication
Allylic C-1	$^{14}\text{C}$	$1.04 \pm 0.01$	C-O bond breaking is part of the rate-determining step.
Allylic C-3 ( $\gamma$ -carbon)	$^{13}\text{C}$	$1.02 \pm 0.01$	C-C bond formation is part of the rate-determining step.
Aromatic C-2 (ortho)	$^2\text{H}$ (D)	$0.98 \pm 0.02$	No C-H bond breaking in the initial rearrangement step.

Data is illustrative and compiled from principles discussed in cited literature.[10][11]

## Experimental Protocols

Elucidating the mechanism of the aromatic Claisen rearrangement relies on precise experimental techniques. The following sections detail generalized protocols for key experiments.

### Protocol: Thermal Rearrangement and Product Analysis

This protocol describes a general procedure for conducting the thermal aromatic Claisen rearrangement.

Objective: To convert an allyl aryl ether to its corresponding o-allylphenol and characterize the product.

Materials:

- Allyl phenyl ether
- N,N-Diethylaniline (high-boiling solvent)
- Anhydrous Toluene
- Hydrochloric acid (10% aq.)
- Sodium hydroxide (10% aq.)
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and extraction

Procedure:

- Reaction Setup: A solution of allyl phenyl ether (1.0 eq) in N,N-diethylaniline (0.2 M) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Thermal Rearrangement: The reaction mixture is heated to reflux (approx. 215 °C) and maintained at this temperature for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Workup: After cooling to room temperature, the reaction mixture is diluted with toluene. The organic solution is washed sequentially with 10% HCl (to remove the solvent), water, and brine.
- Product Isolation: The phenolic product is extracted from the organic layer into a 10% NaOH solution. The aqueous layer is then acidified with 10% HCl and extracted with diethyl ether.
- Purification and Characterization: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude

product is purified by column chromatography on silica gel. The final product structure is confirmed by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Protocol: Isotopic Labeling Experiment for Mechanistic Validation

This protocol outlines the use of isotopic labeling to verify the intramolecular nature and the specific bond reorganization of the rearrangement.

Objective: To demonstrate that the  $\gamma$ -carbon of the allyl group forms the new C-C bond with the aromatic ring.

Materials:

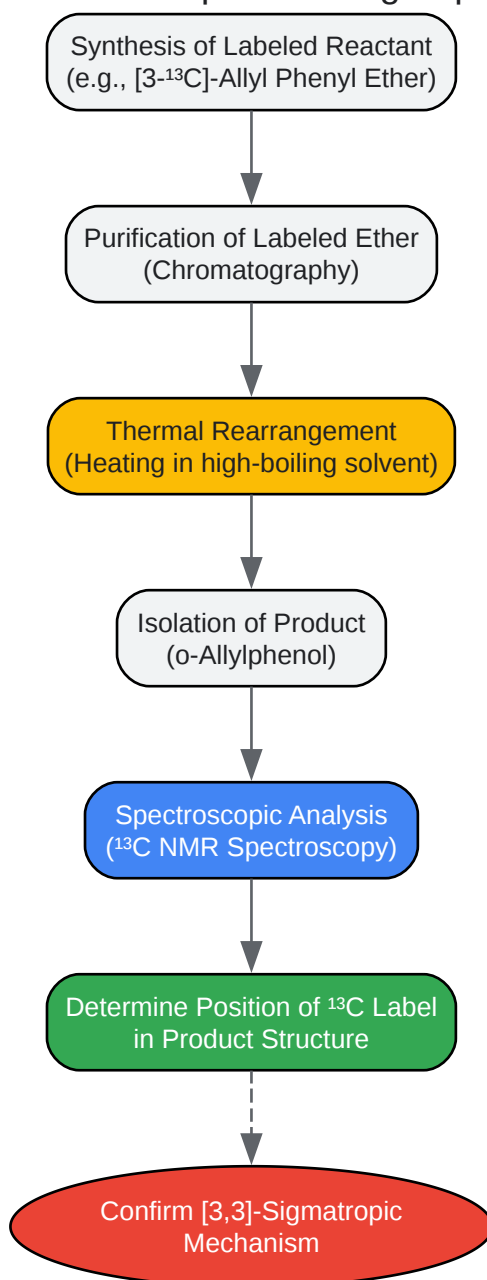
- Phenol
- Sodium hydride (NaH)
- $[3\text{-}^{14}\text{C}]$ -Allyl bromide (or  $[3\text{-}^{13}\text{C}]$ -Allyl bromide)
- Anhydrous diethyl ether
- Scintillation counter (for  $^{14}\text{C}$ ) or NMR spectrometer (for  $^{13}\text{C}$ )

Procedure:

- **Synthesis of Labeled Ether:** A solution of phenol in anhydrous diethyl ether is treated with NaH at  $0\text{ }^{\circ}\text{C}$  to generate sodium phenoxide.<sup>[10]</sup>  $[3\text{-}^{14}\text{C}]$ -Allyl bromide is then added, and the mixture is stirred at room temperature to form  $[3\text{-}^{14}\text{C}]$ -allyl phenyl ether.<sup>[10]</sup>
- **Purification:** The labeled ether is purified using standard extraction and chromatography techniques.
- **Rearrangement:** The purified, labeled ether is subjected to thermal rearrangement as described in Protocol 4.1.
- **Product Analysis:** The resulting o-allylphenol is isolated. Its structure is analyzed to determine the position of the isotopic label.

- For  $^{14}\text{C}$ , chemical degradation of the product is performed to isolate the carbon atom attached to the ring, followed by scintillation counting to confirm its radioactivity.
- For  $^{13}\text{C}$ , the position of the label is determined directly by  $^{13}\text{C}$  NMR spectroscopy.<sup>[12]</sup>
- Conclusion: The finding that the label resides exclusively on the carbon atom newly bonded to the aromatic ring provides conclusive evidence for the proposed concerted, cyclic mechanism.<sup>[3][13]</sup>

### Workflow for Isotopic Labeling Experiment



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